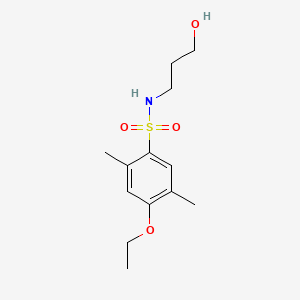
ACETYLKITASAMYCIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetylkitasamycin is a macrolide antibiotic produced by Streptomyces kitasatoensis . It has antimicrobial activity against a wide spectrum of pathogens, including Mycoplasmas, Gram-positive bacteria, some Gram-negative bacteria, Leptospira, and Rickettsia . It is also effective against most bacteria resistant to penicillin, oxytetracycline, chlortetracycline, erythromycin, and chloramphenicol .
Molecular Structure Analysis
This compound is a macrolide antibiotic, which means it contains a macrocyclic lactone ring . The exact molecular structure can be found in databases such as KEGG .Mechanism of Action
Future Directions
The future directions for Acetylkitasamycin research could include further pharmacokinetic–pharmacodynamic (PK-PD) modeling to optimize dosing regimens for different bacterial infections . Additionally, more research could be done to understand the potential for this compound resistance and how to prevent it .
properties
CAS RN |
178234-32-7 |
|---|---|
Molecular Formula |
C7H11IN2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



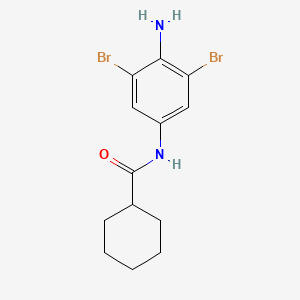
![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)
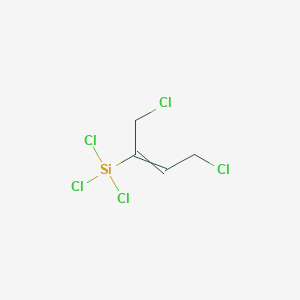
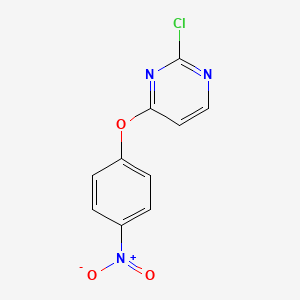
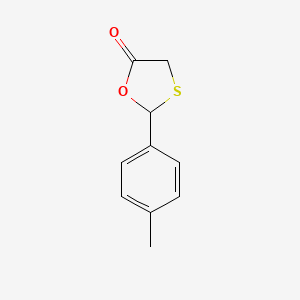
![3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1171716.png)
